2-Fluoro-6-hydroxybenzoyl chloride
Description
2-Fluoro-6-hydroxybenzoyl chloride is an acyl chloride derivative featuring a fluorine atom at the 2-position and a hydroxyl group at the 6-position on the benzene ring. Acyl chlorides are widely used as acylating agents in organic synthesis due to their high electrophilicity at the carbonyl carbon. The presence of fluorine and hydroxyl substituents in the ortho positions likely influences its electronic and steric properties, affecting solubility, stability, and reactivity in comparison to similar compounds .
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZXVQECMUHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664626 | |
| Record name | 2-Fluoro-6-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214752-63-3 | |
| Record name | 2-Fluoro-6-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxybenzoyl chloride typically involves the chlorination of 2-fluoro-6-hydroxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:
Starting Material: 2-Fluoro-6-hydroxybenzoic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually performed under reflux conditions, where the mixture is heated to facilitate the reaction. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically removed by distillation.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-6-hydroxybenzoyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-hydroxybenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2-fluoro-6-hydroxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions.
2-Fluoro-6-hydroxybenzoic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-Fluoro-6-hydroxybenzoyl chloride typically involves the chlorination of 2-fluoro-6-hydroxybenzoic acid using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include:
- Starting Material : 2-Fluoro-6-hydroxybenzoic acid
- Chlorinating Agent : Thionyl chloride (SOCl2)
- Reaction Conditions : Reflux conditions to facilitate the reaction, with by-products like sulfur dioxide (SO2) and hydrogen chloride (HCl) removed via distillation.
This method can be scaled for industrial production, focusing on efficiency, yield, and environmental safety considerations.
Chemical Reactivity
2-Fluoro-6-hydroxybenzoyl chloride exhibits several notable chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles (amines, alcohols, thiols), leading to amides, esters, or thioesters.
- Hydrolysis : In aqueous environments, it can hydrolyze to form 2-fluoro-6-hydroxybenzoic acid.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.
Medicinal Chemistry
In medicinal chemistry, 2-Fluoro-6-hydroxybenzoyl chloride is instrumental in synthesizing biologically active molecules. Its derivatives may exhibit pharmacological properties that are valuable for drug development. For instance:
- Antimicrobial Activity : Derivatives have shown promising activity against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antibacterial and antifungal agents .
Agrochemicals
The compound's reactivity allows it to be utilized in developing agrochemicals. Its derivatives can serve as herbicides or pesticides, contributing to agricultural productivity while managing pest populations effectively.
Specialty Chemicals
In the chemical industry, 2-Fluoro-6-hydroxybenzoyl chloride is used to produce specialty chemicals such as polymers and resins. Its unique properties enable the creation of materials with specific characteristics tailored for industrial applications.
Case Studies
-
Synthesis of Antimicrobial Agents :
A study demonstrated the synthesis of novel derivatives from 2-Fluoro-6-hydroxybenzoyl chloride that exhibited significant antimicrobial activity against various strains of bacteria and fungi. These findings highlight its potential for developing new therapeutic agents . -
Development of Agrochemicals :
Research has shown that derivatives of this compound can be effective as herbicides, providing insights into their mechanisms of action and efficacy in crop protection strategies.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The presence of the fluorine atom and hydroxyl group on the benzene ring can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-fluoro-6-hydroxybenzoyl chloride and related compounds derived from the evidence:
*Calculated based on benzoyl chloride backbone with substituents.
Reactivity and Electronic Effects
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (CF₃) group in 2-fluoro-6-(trifluoromethyl)benzoyl chloride significantly enhances electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols .
- In contrast, the hydroxyl group in 2-fluoro-6-hydroxybenzoyl chloride may exhibit dual electronic effects: resonance withdrawal and inductive donation. This could moderate reactivity compared to CF₃-substituted analogs.
- Chlorine in 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride () may stabilize the molecule via inductive effects but could also increase toxicity risks .
Biological Activity
2-Fluoro-6-hydroxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility in synthesizing various pharmacologically active derivatives. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
2-Fluoro-6-hydroxybenzoyl chloride is synthesized through the chlorination of 2-fluoro-6-hydroxybenzoic acid using thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, producing by-products such as sulfur dioxide (SO2) and hydrogen chloride (HCl) that are removed by distillation.
Reaction Overview
| Starting Material | Chlorinating Agent | Reaction Conditions |
|---|---|---|
| 2-Fluoro-6-hydroxybenzoic acid | Thionyl chloride (SOCl2) | Reflux conditions for optimal yield |
The primary mechanism of action for 2-Fluoro-6-hydroxybenzoyl chloride involves its reactivity as an acyl chloride, allowing it to undergo various nucleophilic substitution reactions. The presence of the fluorine atom and hydroxyl group enhances its reactivity, making it suitable for forming derivatives that may exhibit diverse biological activities.
Biological Activity
Recent studies have highlighted the biological potential of 2-Fluoro-6-hydroxybenzoyl chloride and its derivatives, particularly in antimicrobial and anticancer applications. The compound's derivatives can interact with various biological targets, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives of 2-Fluoro-6-hydroxybenzoyl chloride have shown promising activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Anticancer Potential
The compound's derivatives are also being investigated for their anticancer properties. In vitro studies suggest that certain derivatives can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
When compared to other benzoyl chlorides, 2-Fluoro-6-hydroxybenzoyl chloride exhibits unique properties due to its specific substituents.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Fluorobenzoyl Chloride | Lacks hydroxyl group | Reduced reactivity in substitution reactions |
| 6-Hydroxybenzoyl Chloride | Lacks fluorine atom | Different electronic properties |
| 2-Chloro-6-hydroxybenzoyl Chloride | Chlorine instead of fluorine | Varies in reactivity and antimicrobial activity |
The combination of a fluorine atom and a hydroxyl group in 2-Fluoro-6-hydroxybenzoyl chloride enhances its reactivity and potential applications in drug development compared to its analogs.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various fluorinated compounds included 2-Fluoro-6-hydroxybenzoyl chloride. The results indicated that specific derivatives exhibited MIC values significantly lower than those of non-fluorinated counterparts, showcasing the importance of fluorination in enhancing biological activity .
Investigation into Anticancer Effects
Another research effort focused on the anticancer properties of derivatives formed from 2-Fluoro-6-hydroxybenzoyl chloride. The findings revealed that certain derivatives could inhibit the growth of non-small cell lung cancer cells, suggesting a pathway for further drug development targeting this malignancy .
Q & A
Basic: What are the standard synthetic routes for preparing 2-Fluoro-6-hydroxybenzoyl chloride?
Methodological Answer:
The synthesis typically involves converting 2-fluoro-6-hydroxybenzoic acid to the corresponding acyl chloride. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous solvents like dichloromethane or benzene. For example:
- Step 1: React 2-fluoro-6-hydroxybenzoic acid with excess thionyl chloride under reflux (4–12 hours, 50–80°C).
- Step 2: Remove excess reagent via distillation or vacuum evaporation.
- Key Considerations: Use moisture-free conditions to prevent hydrolysis of the acyl chloride. Catalytic N,N-dimethylformamide (DMF) may accelerate the reaction .
Advanced: How can competing hydrolysis reactions be minimized during synthesis?
Methodological Answer:
Hydrolysis is a critical challenge due to the hydroxyl group’s proximity to the acyl chloride. Strategies include:
- Solvent Selection: Use anhydrous dichloromethane or toluene to limit water ingress .
- Temperature Control: Maintain reaction temperatures between 0–20°C to slow hydrolysis while ensuring reagent activity .
- Protecting Groups: Temporarily protect the hydroxyl group with trimethylsilyl (TMS) or acetyl (Ac) groups before acyl chloride formation. Deprotection post-synthesis via mild hydrolysis (e.g., aqueous NaHCO₃) preserves functionality .
Basic: What spectroscopic techniques are recommended for characterization?
Methodological Answer:
- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., splitting due to ortho-fluorine) and confirm acyl chloride formation (C=O peak at ~170 ppm). Compare with 2-fluoro-6-methoxybenzene derivatives for reference .
- IR Spectroscopy: Detect the acyl chloride C=O stretch (~1800 cm⁻¹) and hydroxyl O-H stretch (if unprotected, ~3200 cm⁻¹) .
- Mass Spectrometry (EI): Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with chlorine and fluorine loss .
Advanced: How do electronic effects of fluorine influence acyl chloride reactivity?
Methodological Answer:
The ortho-fluorine exerts a strong electron-withdrawing effect, increasing the electrophilicity of the acyl chloride group. This enhances reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols) but also accelerates hydrolysis. Key observations:
- Reaction Rate: Reactions with amines proceed faster compared to non-fluorinated analogs, but require strict anhydrous conditions.
- Competing Pathways: Fluorine’s electronegativity may direct regioselectivity in subsequent reactions (e.g., Friedel-Crafts acylations), favoring para-substitution in aromatic systems .
Basic: What safety precautions are necessary for handling?
Methodological Answer:
- PPE: Use impervious gloves (e.g., nitrile), goggles , and lab coats to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of corrosive vapors (HCl, SO₂).
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption .
Advanced: How to resolve contradictions in reported yields from different synthetic methods?
Methodological Answer:
Discrepancies often arise from reagent purity , solvent dryness , or side reactions (e.g., Fries rearrangement). Systematic analysis includes:
- Byproduct Identification: Use HPLC-MS or GC-MS to detect impurities like 2-fluoro-6-hydroxybenzoic acid (hydrolysis product) or dimerized species.
- Optimization Framework: Vary reaction parameters (temperature, stoichiometry) using a Design of Experiments (DoE) approach. For example, higher SOCl₂ ratios (3:1) in dichloromethane at 50°C improved yields to >85% in analogous chloro-fluoro benzoyl chlorides .
Advanced: What computational methods predict stability under storage?
Methodological Answer:
- DFT Calculations: Model hydrolysis pathways using software like Gaussian to assess activation energies. Fluorine’s electron-withdrawing effect lowers the energy barrier for water attack .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or ¹H NMR . Add desiccants (molecular sieves) to extend shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
